molecular formula C23H26N6O3 B2784021 N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946297-67-2

N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2784021
CAS No.: 946297-67-2
M. Wt: 434.5
InChI Key: JHURCZJZBVCWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The structure features:

  • N⁴-substituent: 2,5-Dimethoxyphenyl group, which introduces electron-donating methoxy groups at the para and meta positions.
  • N⁶-substituent: 3-Methoxypropyl chain, enhancing hydrophilicity compared to shorter alkyl chains.
  • Core: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine, a bicyclic system with planar aromaticity conducive to target binding.

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-30-13-7-12-24-23-27-21(26-19-14-17(31-2)10-11-20(19)32-3)18-15-25-29(22(18)28-23)16-8-5-4-6-9-16/h4-6,8-11,14-15H,7,12-13H2,1-3H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHURCZJZBVCWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with various substituents that may influence its biological activity. The molecular formula is C18H24N6O3C_{18}H_{24}N_6O_3, and its structure can be represented as follows:

N4 2 5 dimethoxyphenyl N6 3 methoxypropyl 1 phenyl1H pyrazolo 3 4 d pyrimidine4 6 diamine\text{N}^4-\text{ 2 5 dimethoxyphenyl }-\text{N}^6-\text{ 3 methoxypropyl }-\text{1 phenyl}-\text{1H pyrazolo 3 4 d pyrimidine}-\text{4 6 diamine}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has demonstrated significant inhibitory effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound has been tested against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma).
  • IC50 Values :
    • A549 cells: 2.24 µM
    • MCF-7 cells: 1.74 µM
    • HepG2 cells: Data pending further studies.

These values indicate that the compound exhibits potent anticancer activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of 9.20 µM against A549 cells .

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Flow cytometric analysis revealed that the compound significantly induces apoptosis in A549 cells at low micromolar concentrations.
  • Cell Cycle Arrest : The compound inhibits cell migration and suppresses cell cycle progression leading to DNA fragmentation.
  • Targeting Kinases : It has been suggested that the compound may act as a Src kinase inhibitor, which is crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity:

  • Substituents at the N^4 and N^6 positions enhance potency.
  • Bulky groups at these positions may reduce activity, suggesting a need for optimized molecular design .

Study 1: Evaluation of Antitumor Activity

In a study published in MDPI, various derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antitumor activity. The lead compound exhibited notable inhibition across multiple cancer types with an emphasis on its selective action against specific kinases .

Study 2: Molecular Docking Analysis

Molecular docking studies have provided insights into the binding interactions between the compound and its target proteins. These studies suggest that the compound binds effectively to ATP-binding sites in kinases, which could explain its inhibitory effects on tumor growth .

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The molecular formula is C22H28N6O3C_{22}H_{28}N_6O_3 with a molecular weight of approximately 434 g/mol . The unique structural features contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance, compounds similar to N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been synthesized and tested against various cancer cell lines.

  • Case Study : A study evaluated the efficacy of a series of pyrazolo[3,4-d]pyrimidines in inhibiting cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range . For example:
    • Compound 1d showed an IC50 of 1.74 µM against MCF-7 cells.
    • In contrast, the parent compound had an IC50 of 42.3 µM, demonstrating the enhanced potency of modified structures.

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are recognized for their ability to interact with adenosine receptors, particularly the A1 subtype. Research indicates that modifications at specific positions can enhance binding affinity and selectivity.

  • Research Findings : A study synthesized various analogues and assessed their affinity for the A1 adenosine receptor using radiolabeled binding assays. The findings revealed that specific substituents at the N1 and N5 positions significantly influenced receptor binding . Notably:
    • The combination of optimal substituents led to compounds with improved receptor affinity compared to their unmodified counterparts.

Summary Table of Biological Activities

CompoundActivity TypeCell Line TestedIC50 (µM)Reference
1dAnticancerMCF-71.74
ParentAnticancerMCF-742.3
VariousAdenosine ReceptorBinding AssayVariable

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key parameters with three analogs from the evidence:

Compound Name N⁴ Substituent N⁶ Substituent Molecular Formula Molecular Weight Water Solubility (pH 7.4) Key Features
Target Compound 2,5-Dimethoxyphenyl 3-Methoxypropyl C₂₃H₂₆N₆O₃ 434.50* ~1–5 µg/mL (predicted) High polarity from dual methoxy groups
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-Methoxypropyl)-1-Phenyl Analog 3,4-Dimethylphenyl 3-Methoxypropyl C₂₃H₂₆N₆O 402.50 Not reported Methyl groups increase lipophilicity
N⁴-(3-Chloro-4-Methylphenyl)-N⁶-Ethyl-1-Methyl Analog 3-Chloro-4-methylphenyl Ethyl C₁₅H₁₇ClN₆ 316.79 0.5 µg/mL Chloro group enhances electronegativity
N³,1-Diphenyl-N⁴-(1H-Pyrrol-1-yl) Derivative (VII) 1H-Pyrrol-1-yl N/A (N³-substituted) C₂₁H₁₇N₇ 367.41 Not reported Pyrrole ring introduces π-π interactions

*Calculated based on molecular formula.

Key Observations:
  • Solubility : The target compound’s 2,5-dimethoxyphenyl and 3-methoxypropyl groups likely improve water solubility compared to the chloro-substituted analog (0.5 µg/mL) .
  • Substituent Effects: Electron-Donating vs. Electron-Withdrawing: The target’s methoxy groups contrast with the electron-withdrawing chloro group in , which may alter binding kinetics.

Q & A

Q. What are the key steps and conditions for synthesizing N⁴-(2,5-dimethoxyphenyl)-N⁶-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:

Nucleophilic substitution : Introducing the 2,5-dimethoxyphenyl group at the N⁴ position under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMSO or acetonitrile.

Alkylation : Attaching the 3-methoxypropyl group at N⁶ using alkyl halides, often requiring refluxing ethanol or acetonitrile.

Purification : Column chromatography or recrystallization from ethanol/acetonitrile to achieve >95% purity.
Monitoring reaction progress via TLC and optimizing catalyst ratios (e.g., 1.2–1.5 equivalents of base) are critical .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

Methodological Answer:

  • HPLC : To quantify purity (>95%) and monitor byproducts using a C18 column with UV detection at 254 nm .
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons in the 6.8–7.4 ppm range) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .
  • IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹ if present) .

Q. What biological targets are associated with this compound, and how are they validated?

Methodological Answer: This compound is hypothesized to inhibit protein tyrosine kinases (PTKs) or receptor tyrosine kinases (RTKs) due to structural similarity to known kinase inhibitors . Validation methods include:

  • Kinase Assays : Measure IC₅₀ values using ADP-Glo™ or fluorescence-based assays.
  • QSAR Modeling : Predict binding affinity by correlating substituent electronic/hydrophobic parameters (e.g., Hammett constants, LogP) with activity .
  • Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can synthesis yield and scalability be optimized for this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
  • Flow Chemistry : Enables continuous production with precise temperature control, minimizing side reactions .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratio, temperature) using software like JMP or Minitab .

Q. How do structural modifications (e.g., methoxy group position) impact solubility and target binding?

Methodological Answer:

  • Solubility Studies : Use shake-flask method with HPLC quantification in PBS (pH 7.4) or simulated gastric fluid.
  • SAR Analysis : Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., Cl) to enhance kinase binding but reduce solubility. Balance via LogP optimization (target 2–3) .
  • Molecular Dynamics Simulations : Predict binding modes to kinase ATP pockets (e.g., using AutoDock Vina) .

Q. How can contradictory data on biological activity (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS in rodent models.
  • Metabolite Identification : Use liver microsomes + LC-HRMS to detect unstable metabolites.
  • Formulation Optimization : Improve solubility via nanoemulsions or cyclodextrin complexes .

Q. What in vivo models are appropriate for evaluating this compound’s anticancer potential?

Methodological Answer:

  • Xenograft Models : Implant human cancer cells (e.g., MDA-MB-231 for breast cancer) into immunodeficient mice. Administer compound intraperitoneally (10–50 mg/kg) and monitor tumor volume weekly .
  • Toxicology Studies : Assess liver/kidney function via serum ALT, creatinine, and histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.